molecular formula C7H11NO B14259269 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde CAS No. 400709-59-3

1-Azabicyclo[2.2.1]heptane-3-carbaldehyde

Cat. No.: B14259269
CAS No.: 400709-59-3
M. Wt: 125.17 g/mol
InChI Key: KSWRLFRZGARPMG-UHFFFAOYSA-N
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Description

1-Azabicyclo[221]heptane-3-carbaldehyde is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with electrophilic reagents to form addition products . It can also undergo epoxidation when treated with m-chloroperoxybenzoic acid (MCPBA), resulting in the formation of epoxides .

Common Reagents and Conditions:

    Oxidation: m-Chloroperoxybenzoic acid (MCPBA)

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents

Major Products: The major products formed from these reactions include various functionalized bicyclic systems, such as epoxides and polyfunctionalized bicyclic compounds .

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-3-carbaldehyde has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules. In medicinal chemistry, it is used as a scaffold for drug discovery due to its ability to rigidify carbon skeletons and present substituents along precise vectors . Additionally, it has applications in the development of high-energy density compounds with low impact sensitivity .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Azabicyclo[3.2.1]octane
  • Bicyclo[3.1.1]heptane derivatives
  • Bicyclo[2.2.1]heptane derivatives

Comparison: 1-Azabicyclo[2.2.1]heptane-3-carbaldehyde is unique due to its specific bicyclic structure and the presence of a nitrogen atom. Compared to 2-Azabicyclo[3.2.1]octane, it has a different ring size and nitrogen positioning, which affects its reactivity and applications . Bicyclo[3.1.1]heptane derivatives, on the other hand, are known for their use in high-energy density compounds, highlighting the versatility of bicyclic frameworks .

Properties

CAS No.

400709-59-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptane-3-carbaldehyde

InChI

InChI=1S/C7H11NO/c9-5-7-4-8-2-1-6(7)3-8/h5-7H,1-4H2

InChI Key

KSWRLFRZGARPMG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C(C2)C=O

Origin of Product

United States

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